molecular formula C11H9ClN2O2S B2760398 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 436094-66-5

2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2760398
CAS RN: 436094-66-5
M. Wt: 268.72
InChI Key: UTWVBJXJLDVSEH-UHFFFAOYSA-N
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Description

The compound is likely to be a derivative of thiazole, a heterocyclic compound, with additional functional groups attached to it. These groups include a 3-chlorophenyl group, an amino group, a methyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, often starting with the formation of the thiazole ring, followed by the addition of the various functional groups .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its various functional groups, is likely to undergo a variety of chemical reactions. For example, the amino group might participate in condensation reactions, while the carboxylic acid group could be involved in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. This might include determining its melting point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research on such compounds could involve improving their synthesis, studying their properties in more detail, and exploring potential applications .

properties

IUPAC Name

2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVBJXJLDVSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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